molecular formula C₂₁H₃₂O₆ B560567 Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate CAS No. 1258275-73-8

Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate

Cat. No. B560567
M. Wt: 380.48
InChI Key: WCYMJQXRLIDSAQ-UHFFFAOYSA-N
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Description

Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate, also known as TMPA, is a chemical compound with the molecular formula C21H32O6 . It has an average mass of 380.475 Da and a monoisotopic mass of 380.219879 Da .


Molecular Structure Analysis

The molecular structure of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate consists of 21 carbon atoms, 32 hydrogen atoms, and 6 oxygen atoms . For more detailed structural information, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate include a molecular formula of C21H32O6, an average mass of 380.475 Da, and a monoisotopic mass of 380.219879 Da .

Scientific Research Applications

  • Antidiabetic Applications : A study by Sun et al. (2017) described a practical approach for synthesizing Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate, highlighting its potential as an antidiabetic agent. This compound is an analogue of cytosporone B and was synthesized using a Friedel–Crafts alkylation method (Sun et al., 2017).

  • Polymer Chemistry : Barilla et al. (2021) investigated the use of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate in the novel copolymerization of vinyl acetate. This work showcases the compound's application in developing new polymer materials (Barilla et al., 2021).

  • Synthesis of TMPA Derivatives for Antidiabetic Evaluation : Lee et al. (2018) conducted a study on the synthesis and antidiabetic evaluation of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate and its analogs. The synthesis was achieved through iridium(III)-catalyzed alkylation, and the compounds were evaluated for their antidiabetic effects (Lee et al., 2018).

  • Styrene Copolymerization : Adekale et al. (2021) explored the styrene copolymerization of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate and its role in developing novel trisubstituted ethylenes. This study contributes to the field of polymer chemistry (Adekale et al., 2021).

  • Crystal Structure Analysis : Baolin et al. (2007) analyzed the crystal structure of a stilbene derivative related to Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate, contributing to our understanding of its structural properties (Baolin et al., 2007).

  • Green Chemistry in Pharmaceutical Education : Costa et al. (2012) discussed the application of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate in green Suzuki coupling reactions, particularly in the context of pharmaceutical chemistry education (Costa et al., 2012).

  • Chemical Investigations of Mollusks and Antioxidant Activity : Chakraborty and Joy (2019) explored the chemical properties and bioactive potentials of Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate derived from mollusks. They studied its antioxidant and anti-inflammatory activities (Chakraborty & Joy, 2019).

  • Microbial Production and Biotechnology : Zhang et al. (2020) provided insights into the microbial production of Ethyl acetate, potentially including Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate. They focused on sustainable and energy-efficient production methods (Zhang et al., 2020).

properties

IUPAC Name

ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O6/c1-6-8-9-10-11-12-17(22)15-13-18(24-3)21(26-5)20(25-4)16(15)14-19(23)27-7-2/h13H,6-12,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYMJQXRLIDSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC(=C(C(=C1CC(=O)OCC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate

Citations

For This Compound
1
Citations
Y Chu, X Lin, H Zhang, C Xu, J Lin, C Huang… - Hailin and Xu, Chang … - papers.ssrn.com
Pathological cardiac hypertrophy plays a vital role in the pathogenesis of heart failure. Studies have demonstrated that honokiol (HNK) exerts protective effects on myocardial …
Number of citations: 0 papers.ssrn.com

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